molecular formula C20H22N2O4 B2429027 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 688343-47-7

10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2429027
CAS No.: 688343-47-7
M. Wt: 354.406
InChI Key: GRHOTBGQXWARMI-UHFFFAOYSA-N
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Description

10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Properties

IUPAC Name

6-ethoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-25-17-7-5-6-15-16-12-20(2,26-18(15)17)22(19(23)21-16)13-8-10-14(24-3)11-9-13/h5-11,16H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOTBGQXWARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-Ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the class of benzoxadiazocines. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. The compound has a molecular formula of C19H24N2O3C_{19}H_{24}N_2O_3 and a molecular weight of approximately 368.43 g mol368.43\text{ g mol} .

Anticancer Activity

Research indicates that benzoxadiazocine derivatives exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it has been shown to significantly reduce markers such as TNF-alpha and IL-6 levels. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial for cell survival and proliferation .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving the reaction of orthoesters with appropriate phenolic derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its structure and purity .

Case Studies

Several case studies have explored the biological activity of related benzoxadiazocine compounds:

  • Study on Anticancer Effects : A study published in Cancer Letters reported that similar compounds exhibited cytotoxicity against various cancer cell lines and suggested further exploration into their mechanisms .
  • Anti-inflammatory Research : Another research article highlighted the anti-inflammatory properties of benzoxadiazocines in models of rheumatoid arthritis, indicating their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism
10-Ethoxy...HighModerateEnzyme inhibition
Compound AModerateHighSignaling modulation
Compound BHighLowDirect cytotoxicity

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